

An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *XN methyl pyrazole*

Cat. No.: *B12423458*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrazole is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. Its unique structural and electronic properties make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.^{[1][2]} This technical guide provides a comprehensive overview of the core chemical properties of 1-methylpyrazole, including its physical characteristics, spectroscopic data, and reactivity. Detailed experimental protocols for the determination of these properties and for its synthesis are provided to facilitate practical application in a research and development setting. Furthermore, key reaction mechanisms involving 1-methylpyrazole are visualized to enhance understanding of its chemical behavior.

Physicochemical Properties

1-Methylpyrazole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.^[1] It is moderately volatile and soluble in water.^[1] The key physicochemical properties of 1-methylpyrazole are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₄ H ₆ N ₂	
Molar Mass	82.10 g/mol	
Density	0.988 g/mL at 20 °C	
Boiling Point	127 °C	
Melting Point	36.5 °C (estimate)	
Flash Point	36 °C (closed cup)	
Refractive Index (n _{20/D})	1.477	
Vapor Pressure	13.8 mmHg at 25 °C	
pKa	2.25 ± 0.10 (Predicted)	
Water Solubility	Soluble	
Appearance	Colorless to pale yellow liquid	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-methylpyrazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-methylpyrazole provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted			
~7.5	Triplet	1H	H4
~6.2	Doublet	1H	H5
~7.3	Doublet	1H	H3
~3.8	Singlet	3H	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the 1-methylpyrazole molecule.

Chemical Shift (ppm)	Assignment
Predicted	
~138	C3
~105	C4
~129	C5
~39	-CH ₃

Note: Predicted values are based on typical chemical shifts for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 1-methylpyrazole shows characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration
~3100-3000	C-H stretching (aromatic)
~2950-2850	C-H stretching (aliphatic, -CH ₃)
~1600-1450	C=C and C=N stretching (aromatic ring)
~1450-1350	C-H bending (-CH ₃)

Mass Spectrometry

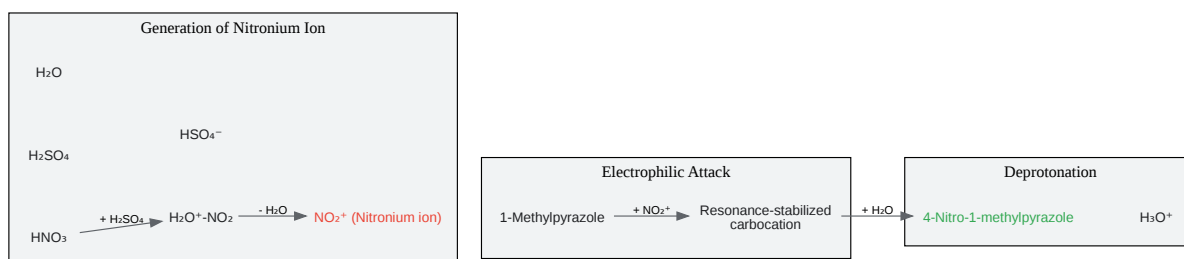
Mass spectrometry of 1-methylpyrazole typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. Fragmentation patterns can provide further structural information. A common fragmentation involves the loss of a hydrogen atom from the methyl group.

Reactivity and Reaction Mechanisms

1-Methylpyrazole exhibits aromatic character and undergoes various chemical reactions. It is a common organic base and is often used as an acid-binding agent in acylation reactions.

Electrophilic Aromatic Substitution: Nitration

The pyrazole ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. Nitration typically occurs at the 4-position of the pyrazole ring. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the electrophilic nitronium ion (NO₂⁺).



[Click to download full resolution via product page](#)

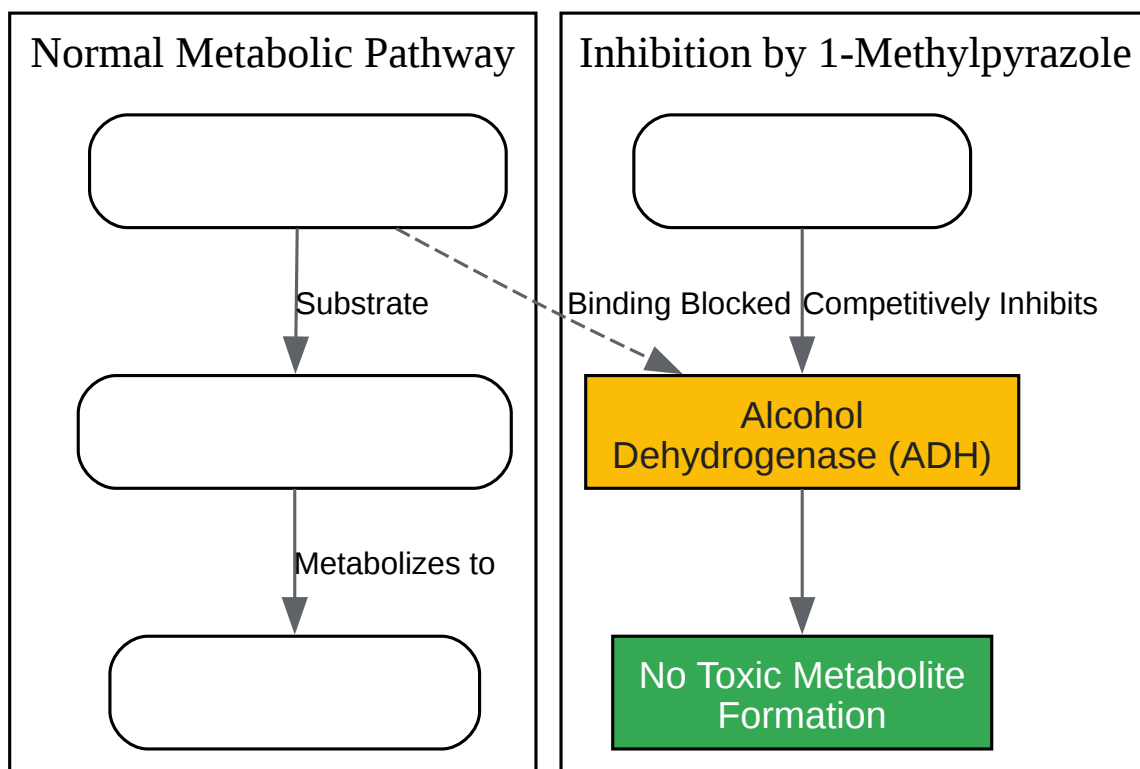
Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.

Coordination Chemistry

The nitrogen atoms in the pyrazole ring of 1-methylpyrazole are adept at coordinating with metal centers, making it an effective ligand in catalysis. It can form stable complexes with various metals, such as copper, which are instrumental in facilitating cross-coupling reactions and other synthetic methodologies.

Inhibition of Alcohol Dehydrogenase

1-Methylpyrazole and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the initial metabolism of alcohols like ethanol, methanol, and ethylene glycol. This inhibitory action is the basis for the use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. The inhibitor competes with the alcohol substrate for the active site of the enzyme.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Methylpyrazole synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12423458#chemical-properties-of-1-methylpyrazole\]](https://www.benchchem.com/product/b12423458#chemical-properties-of-1-methylpyrazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com